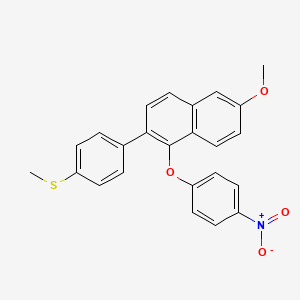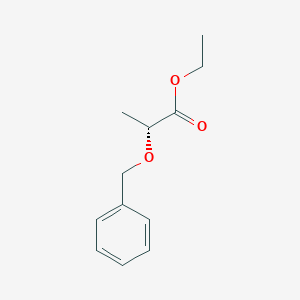
ETHYL (S)-2-(BENZYLOXY)PROPIONATE
Descripción general
Descripción
®-Ethyl 2-benzyloxypropionate is an organic compound with the molecular formula C12H16O3. It is a chiral ester, often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by its clear, colorless oil form and is known for its role in the preparation of optically active derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
®-Ethyl 2-benzyloxypropionate can be synthesized through several methods. One common route involves the reaction of ethyl lactate with benzyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the esterification of ®-2-benzyloxypropionic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of ®-Ethyl 2-benzyloxypropionate often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of immobilized enzymes for the stereoselective hydrolysis of racemic mixtures is also a common approach, providing high enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
®-Ethyl 2-benzyloxypropionate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form the corresponding benzoic acid derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: ®-2-benzyloxypropanol.
Substitution: Various substituted benzyloxypropionates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-Ethyl 2-benzyloxypropionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of chiral compounds and as a building block in organic synthesis.
Biology: Employed in the preparation of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly those requiring high enantiomeric purity.
Industry: Applied in the production of fine chemicals and as a precursor in the manufacture of specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-Ethyl 2-benzyloxypropionate largely depends on its role as an intermediate in various chemical reactions. It acts by providing a chiral center that can be further modified to produce optically active compounds. The molecular targets and pathways involved are specific to the final product synthesized from this intermediate.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Ethyl 2-benzyloxypropionate: The enantiomer of ®-Ethyl 2-benzyloxypropionate, used in similar applications but with different stereochemical properties.
Ethyl 2-benzyloxyacetate: A similar ester with a different carbon chain length, used in organic synthesis.
Methyl 2-benzyloxypropionate: Another ester with a different alkyl group, used in the synthesis of various organic compounds.
Uniqueness
®-Ethyl 2-benzyloxypropionate is unique due to its chiral nature, making it valuable in the synthesis of optically active compounds. Its specific stereochemistry allows for the production of enantiomerically pure pharmaceuticals and fine chemicals, which is crucial in many applications.
This detailed article provides a comprehensive overview of ®-Ethyl 2-benzyloxypropionate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
ethyl (2R)-2-phenylmethoxypropanoate |
InChI |
InChI=1S/C12H16O3/c1-3-14-12(13)10(2)15-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m1/s1 |
Clave InChI |
YECFQHZUGDYXTN-SNVBAGLBSA-N |
SMILES isomérico |
CCOC(=O)[C@@H](C)OCC1=CC=CC=C1 |
SMILES canónico |
CCOC(=O)C(C)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(3-Methylphenyl)-1H-imidazole-4,5-diyl]dimethanol](/img/structure/B8585649.png)
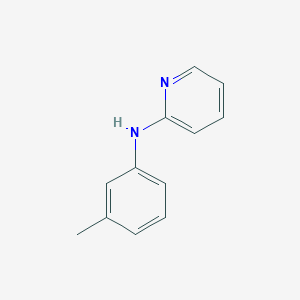

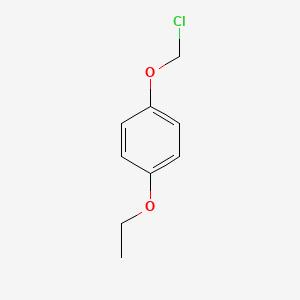

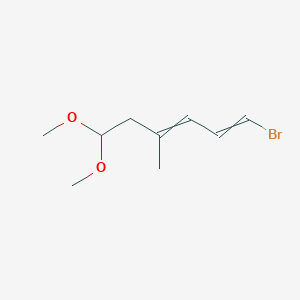
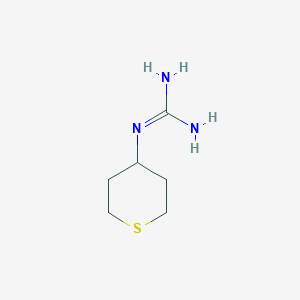
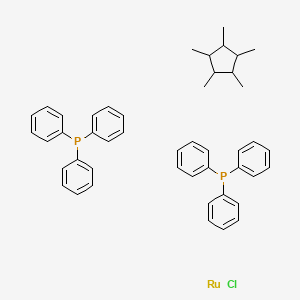
![6-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8585717.png)
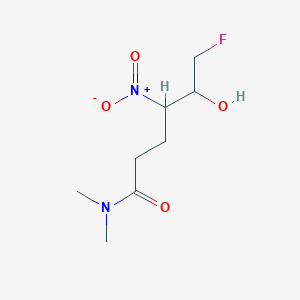
![Ethyl 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carboxylate](/img/structure/B8585735.png)
